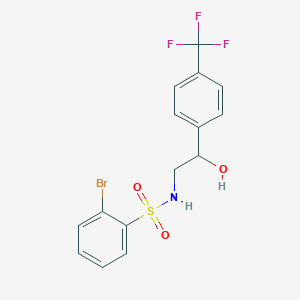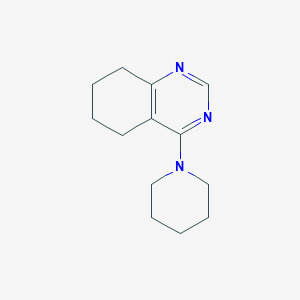![molecular formula C15H12ClFN2O3 B2878497 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 744268-29-9](/img/structure/B2878497.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its ability to act as a potent inhibitor of various enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the binding of the compound to the active site of the enzyme, thereby blocking its activity. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate are dependent on the specific enzyme targeted by the compound. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in conditions such as glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is its high potency as an enzyme inhibitor, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to its intended target.
Orientations Futures
There are several future directions for research on {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of new drugs targeting specific enzymes that are inhibited by this compound. Another area of interest is the optimization of the synthesis method to produce higher yields of pure product. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Méthodes De Synthèse
The synthesis of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with N-[(4-fluorophenyl)methyl]carbamic acid, followed by the addition of thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Applications De Recherche Scientifique
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a promising candidate for the development of new drugs targeting these enzymes.
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-14-12(2-1-7-18-14)15(21)22-9-13(20)19-8-10-3-5-11(17)6-4-10/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOZLLAQKWZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)
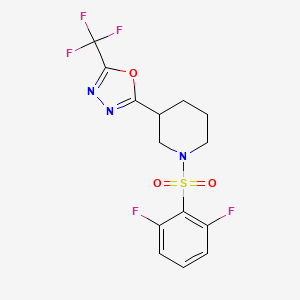

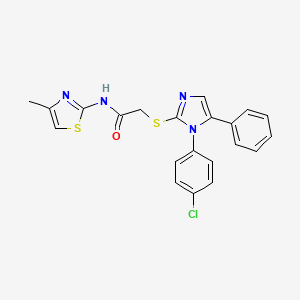
![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
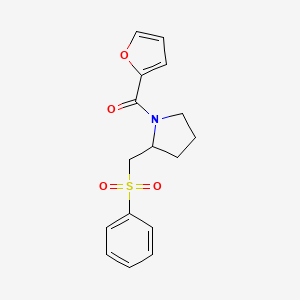
![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)
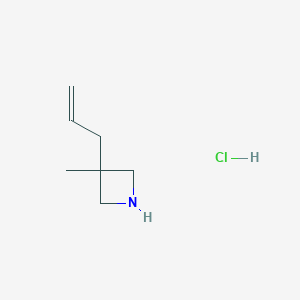


![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)
